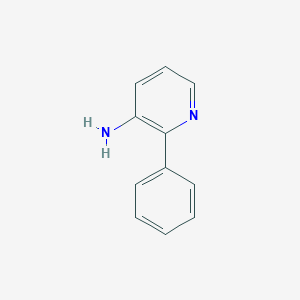

3-Amino-2-phenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHJCITVHCRQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376448 | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101601-80-3 | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Amino-2-phenylpyridine from 2-chloro-3-aminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-amino-2-phenylpyridine from 2-chloro-3-aminopyridine. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into reaction optimization, detailed experimental procedures, and the underlying catalytic cycle.

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. The strategic placement of the amino and phenyl groups on the pyridine ring allows for further functionalization, leading to a diverse range of compounds with potential biological activity. The synthesis of this and similar biaryl compounds has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling stands out for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acid reagents.

This guide focuses on the synthesis of this compound via the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-3-aminopyridine with phenylboronic acid. While the presence of a primary amine on the pyridine ring can sometimes inhibit the catalytic cycle through coordination with the palladium center, optimized reaction conditions can overcome this challenge, providing high yields of the desired product without the need for protecting groups.[1]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, phenylboronic acid) and an organic halide (2-chloro-3-aminopyridine). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-3-aminopyridine, forming a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (the phenyl group) to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex (the phenyl and pyridyl moieties) couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for the success of this reaction, particularly with a potentially coordinating substrate like 2-chloro-3-aminopyridine.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Quantitative Data Presentation

The following tables summarize the reaction conditions for the synthesis of this compound and related compounds via Suzuki-Miyaura coupling.

Table 1: Optimized Conditions for the Synthesis of this compound

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 86 | [1] |

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High |

| 2 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |

| 3 | 3-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | Ligand specific | KF | 1,4-Dioxane | 100 | 20 | 78 |

Note: The data in Table 2 is for analogous reactions and serves as a reference for potential optimization.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 2-chloro-3-aminopyridine based on reported successful procedures.[1]

Materials and Equipment

-

Reactants:

-

2-Chloro-3-aminopyridine

-

Phenylboronic acid

-

-

Catalyst:

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

-

Base:

-

1 M aqueous Sodium Carbonate (Na₂CO₃) solution

-

-

Solvent:

-

1,4-Dioxane (anhydrous, degassed)

-

-

Equipment:

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-aminopyridine (1.0 eq), phenylboronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

-

Inert Atmosphere:

-

Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

-

Solvent and Base Addition:

-

Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane via syringe.

-

Add the 1 M aqueous sodium carbonate solution (2.0 eq) via syringe.

-

-

Reaction:

-

Place the flask in a preheated oil bath and heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8 hours.

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

-

Purification:

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

-

Characterization:

-

Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound from 2-chloro-3-aminopyridine. By employing a suitable palladium catalyst, base, and solvent system, high yields of the desired product can be achieved without the need for protection of the amino group. The protocol detailed in this guide provides a robust starting point for researchers, and further optimization of reaction conditions may lead to even greater efficiency. The accessibility of this and related biaryl compounds through such reliable synthetic methods will continue to fuel advancements in medicinal chemistry and materials science.

References

Spectroscopic Characterization of 3-Amino-2-phenylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-2-phenylpyridine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. This document details the expected spectroscopic data based on the analysis of structurally related compounds and outlines standardized experimental protocols for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. The guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this and similar molecules.

Introduction

This compound, with the molecular formula C₁₁H₁₀N₂, is a substituted pyridine derivative. The presence of a phenyl group at the 2-position and an amino group at the 3-position of the pyridine ring results in a unique electronic and structural arrangement that is of interest in the development of novel pharmaceutical agents and functional materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline. This guide provides an in-depth look at the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally analogous compounds, including 2-phenylpyridine, various aminopyridines, and other substituted aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | m | - |

| Pyridine-H4 | ~7.10 | dd | J ≈ 7.5, 4.5 |

| Pyridine-H5 | ~7.30 | dd | J ≈ 7.5, 1.5 |

| Pyridine-H6 | ~8.10 | dd | J ≈ 4.5, 1.5 |

| Amino-NH₂ | 3.50 - 5.00 | br s | - |

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent. The amino proton signal is often broad and its chemical shift can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C (quaternary) | ~139 |

| Phenyl-C (CH) | 127 - 129 |

| Pyridine-C2 | ~155 |

| Pyridine-C3 | ~140 |

| Pyridine-C4 | ~122 |

| Pyridine-C5 | ~125 |

| Pyridine-C6 | ~147 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are solvent-dependent.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C=C and C=N Stretch (aromatic rings) | 1580 - 1620 | Strong |

| N-H Bend (scissoring) | 1600 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-H Out-of-plane Bend | 700 - 900 | Strong |

Table 4: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~250 - 280 | High |

| n → π | ~300 - 340 | Low to Medium |

Note: The position and intensity of absorption bands are highly dependent on the solvent.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 170.08 | Molecular Ion |

| [M+H]⁺ | 171.09 | Protonated Molecular Ion (common in ESI) |

Key Fragmentation Patterns: The fragmentation of this compound in the mass spectrometer is expected to involve the loss of small neutral molecules such as HCN and NH₃, as well as cleavage of the bond between the phenyl and pyridine rings.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: TMS at 0.00 ppm or the solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).

-

Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

-

Instrument: UV-Vis spectrophotometer.

-

Wavelength Range: 200-800 nm.

-

Blank: Use the same solvent as used for the sample to record a baseline.

-

Record the absorbance spectrum of the sample solution.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: Mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Fragmentation Analysis (MS/MS): To obtain structural information, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: A flowchart illustrating the typical experimental workflow for the comprehensive spectroscopic characterization of a chemical compound.

Logical Relationships in Structural Elucidation

Spectroscopic Profile of 3-Amino-2-phenylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-amino-2-phenylpyridine (also known as 2-phenylpyridin-3-amine). This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who require detailed structural information on this compound. The guide presents predicted ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and its spectroscopic characteristics.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine and phenyl rings, as well as the amine group. The chemical shifts are influenced by the electronic effects of the amino group and the aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~8.10 | dd | H-6 (Pyridine) | Expected to be a doublet of doublets due to coupling with H-4 and H-5. |

| ~7.50-7.30 | m | Phenyl-H | A complex multiplet corresponding to the five protons of the phenyl ring. |

| ~7.20 | dd | H-4 (Pyridine) | A doublet of doublets arising from coupling with H-5 and H-6. |

| ~7.10 | dd | H-5 (Pyridine) | A doublet of doublets from coupling to H-4 and H-6. |

| ~4.00 | br s | -NH₂ | A broad singlet; chemical shift can be concentration-dependent and may exchange with D₂O. |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for this compound are detailed below.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~155.0 | C-2 (Pyridine) | Carbon bearing the phenyl group. |

| ~145.0 | C-6 (Pyridine) | |

| ~140.0 | C-1' (Phenyl) | Quaternary carbon of the phenyl ring attached to the pyridine. |

| ~138.0 | C-3 (Pyridine) | Carbon attached to the amino group. |

| ~129.0 - 128.0 | Phenyl CHs | Signals for the ortho, meta, and para carbons of the phenyl ring. |

| ~123.0 | C-5 (Pyridine) | |

| ~120.0 | C-4 (Pyridine) |

Disclaimer: The data presented in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration (Optional): If the solution contains suspended particles, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2 seconds

-

-

Processing: Process the FID with a Fourier transform, followed by phase and baseline correction. An exponential line broadening of 1-2 Hz may be applied.

Visualization

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with a numbering scheme used for NMR peak assignment.

NMR Experimental Workflow

The logical flow for conducting NMR analysis is depicted in the diagram below.

Mechanism of Suzuki-Miyaura coupling for 3-Amino-2-phenylpyridine synthesis

An In-depth Technical Guide to the Suzuki-Miyaura Coupling Mechanism for the Synthesis of 3-Amino-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This guide delves into the core mechanistic details of this Nobel Prize-winning reaction, with a specific focus on its application in the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry.

The Core Mechanism: A Three-Step Catalytic Cycle

The synthesis of this compound via Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an aminohalopyridine (such as 3-amino-2-chloropyridine or 3-amino-2-bromopyridine) and phenylboronic acid. The reaction proceeds through a well-established catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

Oxidative Addition

The catalytic cycle begins with the active Pd(0) species, typically coordinated to two phosphine ligands (L₂). This complex undergoes oxidative addition with the aminohalopyridine. During this step, the palladium atom inserts itself into the carbon-halogen bond of the pyridine ring.[1][4] This process oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar organopalladium(II) halide intermediate.[2] This is often the rate-determining step of the entire cycle.[1][2][5] The reactivity of the halide follows the order I > Br > Cl, making 3-amino-2-bromopyridine generally more reactive than its chloro- counterpart.[4][5]

Transmetalation

Transmetalation is the step where the phenyl group is transferred from the boron atom of the phenylboronic acid to the palladium(II) center, displacing the halide.[7] This step is crucial and cannot proceed without the presence of a base.[1] The base plays a multifaceted role, and its precise mechanism has been a subject of extensive study. Two primary pathways are generally accepted:

-

The Boronate Pathway : The base (e.g., OH⁻, CO₃²⁻) reacts with the phenylboronic acid to form a more nucleophilic boronate "ate" complex (e.g., [PhB(OH)₃]⁻).[8][9] This activated boronate species then readily transfers its phenyl group to the Pd(II) complex.[9][10]

-

The Hydroxide/Alkoxide Pathway : The base first reacts with the Pd(II)-halide complex, replacing the halide with a hydroxide or alkoxide group to form a Pd(II)-hydroxide complex.[8][9][11] This complex then undergoes transmetalation with the neutral phenylboronic acid.[9][11]

Recent studies suggest that for many common Suzuki-Miyaura reaction conditions, the pathway involving the reaction of a palladium hydroxo complex with the neutral boronic acid is kinetically favored.[11][12][13]

Reductive Elimination

In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (the aminopyridyl and phenyl groups) are expelled from the palladium center, forming the final C-C bond of the this compound product.[4][7] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][4] For reductive elimination to occur, the two organic groups must be in a cis orientation to each other on the palladium complex.

Experimental Protocols and Workflow

The successful synthesis of this compound requires careful selection of reagents and conditions. The primary amino group on the pyridine ring can potentially coordinate to the palladium catalyst, inhibiting its activity.[3] Therefore, optimization is key.

General Experimental Protocol (Conventional Heating)

This protocol is a representative procedure based on common methodologies for coupling aminopyridines.[3][14][15]

-

Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-amino-2-bromopyridine (1.0 eq.), phenylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).[14][15]

-

Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand.[14][16]

-

Solvent Addition : Add a degassed solvent system. A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/water, is commonly used.[3][14][15]

-

Reaction : Heat the mixture with vigorous stirring to a temperature between 80-110 °C.[14]

-

Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Work-up : After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3]

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[3][14]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembites.org [chembites.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-2-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Amino-2-phenylpyridine (CAS No: 101601-80-3). This pyridine derivative is a valuable building block in medicinal chemistry and materials science, recognized for its role as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents. This document collates available data on its structural, physical, and chemical characteristics, alongside detailed experimental protocols for its synthesis and purification. The guide is intended to be a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 2-Phenylpyridin-3-amine, is a stable, off-white to yellow solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a phenyl group at the 2-position and an amino group at the 3-position. This unique arrangement of functional groups imparts specific reactivity and makes it a versatile intermediate in organic synthesis.

Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂ | [1][2][3] |

| Molecular Weight | 170.21 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 62-64 °C | [4][5] |

| Boiling Point | 119-121 °C at 0.35 Torr | [4][5] |

| Predicted Density | 1.133 ± 0.06 g/cm³ | [4][5] |

| Predicted pKa | 5.37 ± 0.10 | [4][5] |

| Storage Conditions | 0 - 8 °C, protect from light | [1][4][5] |

Solubility

Spectral Data

Detailed spectral data for this compound is not widely published. However, analysis of the spectra of its parent structures, 3-aminopyridine and 2-phenylpyridine, can provide an estimation of the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, corresponding to the protons on both the pyridine and phenyl rings. The protons on the pyridine ring will be influenced by the electron-donating amino group and the phenyl substituent. The amino group protons would likely appear as a broad singlet. For comparison, the ¹H NMR spectrum of 3-aminopyridine in DMSO shows signals for the pyridine protons between δ 7.26 and 8.53 ppm, and the amino protons at δ 5.80 ppm.[7] The spectrum of 2-phenylpyridine in CDCl₃ shows aromatic protons in the range of δ 7.15 to 8.83 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms of the phenyl and pyridine rings. The chemical shifts will be indicative of the electronic environment of each carbon. For reference, the ¹³C NMR of 3-amino-2,5-diphenylpyridine in Chloroform-d shows a number of signals in the aromatic region.[9]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations for the aromatic rings (around 1400-1600 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 170, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃. The mass spectrum of the related 3-phenylpyridine shows a strong molecular ion peak at m/z 155.[10]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and effective method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halopyridinamine and phenylboronic acid.[4]

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

-

2-Chloro-3-aminopyridine

-

Phenylboronic acid

-

Palladium (II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water

-

2.5 M Hydrochloric acid

-

50% aqueous Sodium hydroxide

-

Methyl tert-butyl ether (MTBE)

-

Diisopropyl ether

Procedure:

-

In a suitable reaction vessel, dissolve palladium (II) acetate (1.00 mmol) and triphenylphosphine (4.00 mmol) in toluene (1000 mL) and stir for 15 minutes at room temperature.

-

To this solution, add phenylboronic acid (935 mmol), 2-chloro-3-aminopyridine (778 mmol), and additional toluene (500 mL).

-

Prepare a solution of sodium carbonate (1.89 mol) in water (1500 mL) and add it to the reaction mixture.

-

Heat the mixture to reflux and maintain for 18 hours.

-

After cooling to room temperature, separate the organic and aqueous layers.

-

Wash the organic layer with water (500 mL).

-

Acidify the organic layer by adding 2.5 M aqueous hydrochloric acid (630 mL).

-

Separate the aqueous layer and wash it with toluene (300 mL).

-

Adjust the pH of the aqueous layer to 12-13 using 50% aqueous sodium hydroxide.

-

Extract the product with methyl tert-butyl ether (500 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

Crystallize the crude product from diisopropyl ether to obtain 2-phenyl-3-aminopyridine.[4]

Purification

The primary method for the purification of this compound is recrystallization. Solvents such as a mixture of benzene and ligroin have been reported to be effective for this purpose.[4] Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is also a viable method for obtaining a high-purity product.

Recrystallization Workflow:

Figure 2: A typical workflow for the purification of this compound by recrystallization.

Analytical Methods

The purity and identity of this compound can be assessed using several analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium formate) would be a good starting point.[11] Detection can be performed using a UV detector at a wavelength around 254 nm.

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor reaction progress and assess purity. A suitable mobile phase would be a mixture of hexanes and ethyl acetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Reactivity and Biological Significance

The chemical reactivity of this compound is characterized by the interplay of its three components: the pyridine ring, the amino group, and the phenyl group. The pyridine nitrogen is basic and can be protonated. The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The aromatic rings can participate in electrophilic substitution reactions, although the pyridine ring is generally less reactive than the phenyl ring towards electrophiles.

The primary significance of this compound in drug development lies in its utility as a scaffold for the synthesis of more complex molecules with diverse biological activities. Derivatives of this compound have been investigated for their potential as:

-

Anticancer Agents: The aminopyridine scaffold is present in various compounds with demonstrated cytotoxic activity against cancer cell lines.[12]

-

Anti-inflammatory Agents: The structural motif is also found in molecules with anti-inflammatory properties.[1]

-

Kinase Inhibitors: The 3-aminopyrazine-2-carbonitrile scaffold, which shares similarities, is a recognized pharmacophore in kinase inhibitors, suggesting that derivatives of this compound could also target these enzymes.

Logical Relationship of its Utility:

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound CAS#: 101601-80-3 [m.chemicalbook.com]

- 5. 101601-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-Phenylpyridine | C11H9N | CID 13886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. helixchrom.com [helixchrom.com]

- 12. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability studies of 3-Amino-2-phenylpyridine

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-2-phenylpyridine

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is fundamental to its successful application. This technical guide provides a comprehensive overview of the methodologies used to evaluate the solubility and stability of this compound, a versatile building block in pharmaceutical and materials science.[1] While specific experimental data for this compound is not extensively available in public literature, this document outlines the established protocols and data presentation formats necessary for its characterization.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[2] Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.[3]

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining the thermodynamic equilibrium solubility of a compound due to its reliability.[3][4]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed container.[3]

-

Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4][5] Heating or sonication can be used initially to shorten the equilibration time.[3]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid sorption of the solute onto the filter material.[3][4]

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]

Data Presentation: Solubility of this compound

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Molar Solubility (mol/L) | Analytical Method |

| Purified Water | 25 | Not Applicable | Data | Data | HPLC-UV |

| Phosphate Buffer | 37 | 2.0 | Data | Data | HPLC-UV |

| Phosphate Buffer | 37 | 7.4 | Data | Data | HPLC-UV |

| Phosphate Buffer | 37 | 9.0 | Data | Data | HPLC-UV |

| Ethanol | 25 | Not Applicable | Data | Data | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Not Applicable | Data | Data | HPLC-UV |

Visualization: Solubility Determination Workflow

The following diagram illustrates the standard workflow for determining the equilibrium solubility of a compound.

Caption: Workflow for the shake-flask solubility method.

Stability and Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[6] These studies are a key component of regulatory submissions and help in the development of stable formulations.

Experimental Protocol: Forced Degradation

Forced degradation involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Methodology:

-

Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures.

-

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[7]

-

Photostability: The solid drug substance and a solution are exposed to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

-

Thermal Stress: The solid compound is exposed to dry heat at an elevated temperature (e.g., 70°C).[6]

-

Analysis: Samples are collected at various time points and analyzed by a stability-indicating analytical method (typically HPLC with a photodiode array detector) to separate the parent compound from any degradation products.

Data Presentation: Forced Degradation of this compound

The results of forced degradation studies should be summarized to show the extent of degradation under each stress condition.

| Stress Condition | Reagent/Condition Details | Duration | % Assay of Parent Compound | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 hours | Data | Data | Data |

| Base Hydrolysis | 0.1 N NaOH at 60°C | 8 hours | Data | Data | Data |

| Neutral Hydrolysis | Purified Water at 60°C | 24 hours | Data | Data | Data |

| Oxidation | 3% H₂O₂ at 25°C | 24 hours | Data | Data | Data |

| Photolytic (Solid) | ICH Q1B Option 2 | 7 days | Data | Data | Data |

| Photolytic (Solution) | ICH Q1B Option 2 | 24 hours | Data | Data | Data |

| Thermal (Solid) | 70°C Dry Heat | 7 days | Data | Data | Data |

Visualization: Forced Degradation Workflow and Potential Pathways

The general process for conducting these studies and a potential degradation pathway for a pyridine-containing molecule are visualized below.

Caption: General workflow for a forced degradation study.

Pyridine derivatives can undergo degradation through various mechanisms, including oxidation of the ring or modifications to the amino group.[8] For instance, the amino group could be susceptible to deamidation under hydrolytic conditions.[9][10]

Caption: Plausible degradation pathways for this compound.

Analytical Methodologies

Accurate quantification is crucial for both solubility and stability studies. A range of analytical techniques can be employed for the analysis of this compound.[11][12]

| Technique | Column/Mobile Phase Details | Detection | Key Advantages |

| HPLC-UV | Column: C18 (e.g., 250 x 4.6 mm, 5 µm).Mobile Phase: Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile).[13] | UV (e.g., 254 nm) | Robust, widely available, suitable for routine quantification. |

| UPLC-MS/MS | Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm).Mobile Phase: Similar to HPLC, but with volatile buffers (e.g., ammonium formate). | MS/MS (MRM mode) | High sensitivity and selectivity, ideal for identifying and quantifying degradants at low levels.[14] |

| GC-MS | Column: Capillary column (e.g., DB-5MS).Sample Prep: May require derivatization to increase volatility.[13] | Mass Spectrometry | Suitable for identifying volatile impurities and degradation products.[14] |

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By employing these standard methodologies, researchers can generate the high-quality data necessary to advance their research and development objectives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rheolution.com [rheolution.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

The Diverse Biological Activities of 3-Amino-2-phenylpyridine and its Derivatives: A Technical Guide

The 3-amino-2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, showing promise in the treatment of various diseases, including cancer and microbial infections. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including the inhibition of protein kinases and disruption of microtubule dynamics.[1][2][3]

Quantitative Anticancer Activity Data

The antiproliferative effects of various this compound derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the cytotoxic activity of selected derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazolo[3,4-b]pyridine Derivatives Against HCT-116 and MCF-7 Cell Lines [1]

| Compound | Target Cell Line | IC50 (µM) |

| Pyrazolo[3,4-b]pyridine derivative 9a | HCT-116 | Data not available |

| Pyrazolo[3,4-b]pyridine derivative 9a | MCF-7 | Data not available |

| Doxorubicin (Standard) | HCT-116 | Data not available |

| Doxorubicin (Standard) | MCF-7 | Data not available |

Table 2: Cytotoxic Activity of (+)-nopinone-based 2-amino-3-cyanopyridines [4]

| Compound | A549 (Lung Cancer) IC50 (µmol/L) | MKN45 (Gastric Cancer) IC50 (µmol/L) | MCF7 (Breast Cancer) IC50 (µmol/L) |

| 4f | 23.78 | 67.61 | 53.87 |

| 4j | Data not available | Data not available | Data not available |

| 4k | Data not available | Data not available | Data not available |

Table 3: Cytotoxic Activity of 3-aminoimidazo[1,2-α]pyridine Derivatives [5]

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | B16F10 (Melanoma) IC50 (µM) | MEF (Normal Fibroblast) IC50 (µM) |

| 11 | 20.47 ± 0.10 | 18.34 ± 1.22 | Data not available | 1.84 ± 0.83 |

| 12 | 30.88 ± 14.44 | 4.15 ± 2.93 | 39.20 ± 1.84 | Data not available |

| 13 | 66.48 ± 37.87 | 48.31 ± 0.53 | 197.06 ± 14.42 | 32.93 ± 0.09 |

| 14 | Data not available | 44.45 ± 0.15 | 21.75 ± 0.81 | Data not available |

| 18 | 14.81 ± 0.20 | 10.11 ± 0.70 | 14.39 ± 0.04 | 16.31 ± 0.08 |

| 19 | ≥ 200 | 85.50 ± 18.83 | ≥ 200 | Data not available |

Table 4: Cytotoxic Activity of Pyridine Derivatives Against HepG-2 and MCF-7 Cell Lines [6]

| Compound | HepG-2 (Liver Cancer) IC50 (µg/mL) | MCF-7 (Breast Cancer) IC50 (µg/mL) |

| 9a | 8.83 ± 0.30 | High activity |

| 9b | 10.08 ± 0.66 | High activity |

Kinase Inhibition

Certain derivatives of this compound have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[1]

Table 5: CDK2 Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives [1]

| Compound | Target | IC50 (µM) |

| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 ± 0.009 |

| Ribociclib (Known Inhibitor) | CDK2 | Data not available |

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against various microbial pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 6: Antimicrobial Activity of 2-amino-3-cyanopyridine Derivatives [7]

| Compound | Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

| 2c | Staphylococcus aureus | Data not available | 0.039 ± 0.000 |

| 2c | Bacillus subtilis ATCC6633 | 11.33 ± 0.57 | 0.039 ± 0.000 |

| 2c | Listeria monocytogenes ATCC 15313 | 13 ± 0 | Data not available |

| 2c | Bacillus cereus ATCC 10876 | Data not available | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for key experiments used to evaluate the biological activity of this compound derivatives.

Cell-Based Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials: 96-well plates, this compound derivatives, cancer cell lines, complete cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).[8]

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate overnight.[8]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.[9]

2. LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[8][9]

-

Materials: 96-well plates, this compound derivatives, cancer cell lines, complete cell culture medium, and a commercial LDH cytotoxicity assay kit.[8]

-

Procedure:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[9]

-

Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.[9]

-

LDH Reaction: Add the collected supernatant to a reaction mixture containing the LDH substrate, as per the kit manufacturer's instructions.[8][9]

-

Absorbance Measurement: After a specified incubation time, measure the absorbance at the recommended wavelength (usually 490 nm).[9]

-

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).[9]

Kinase Inhibition Assay

The inhibitory activity of compounds against specific kinases can be determined using various commercially available assay kits. A common method involves the quantification of ADP produced from the kinase reaction.[1]

-

General Protocol:

-

Prepare a reaction mixture containing the kinase, its substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of product formed (e.g., phosphorylated substrate or ADP). This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

-

The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

-

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

Inhibition of Tubulin Polymerization

Certain derivatives of 3-phenylpyridine have been identified as potent inhibitors of tubulin polymerization.[2][3] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and apoptotic cell death.[2]

Caption: Inhibition of tubulin polymerization by 3-phenylpyridine derivatives.

Kinase Inhibition Signaling

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.

Caption: General mechanism of kinase inhibition by this compound derivatives.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening compounds for cytotoxic activity involves a series of well-defined steps, from initial cell culture to data analysis.

Caption: Experimental workflow for in vitro cytotoxicity screening.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 3-Amino-2-phenylpyridine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of 3-amino-2-phenylpyridine analogues. The unique structural characteristics of these compounds make them versatile scaffolds in the design of novel therapeutic agents for a range of diseases, including cancer, neurological disorders, and inflammatory conditions. This document summarizes key findings, presents quantitative data for easy comparison, details experimental protocols, and visualizes relevant biological pathways.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Analogues of 3-aminopyrazine-2-carboxamide, which share a similar structural motif with this compound, have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.[1]

Quantitative Data for FGFR Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| 18i | FGFR2 | 150 | [1] |

| 18k | FGFR2 | 550 | [1] |

| 18l | FGFR3 | 380 | [1] |

Experimental Protocols

FGFR Kinase Inhibition Assay: The inhibitory activity of the compounds against FGFR1-4 was evaluated using a standard kinase assay. The protocol involves incubating the recombinant FGFR enzyme with the test compound and a substrate (e.g., a synthetic peptide) in the presence of ATP. The phosphorylation of the substrate is then measured, typically using a luminescence-based method. The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell-Based Assays: To assess the anti-proliferative activity of these compounds, cancer cell lines with known FGFR abnormalities are used. Cells are treated with varying concentrations of the compounds, and cell viability is measured after a specific incubation period (e.g., 72 hours) using assays such as the MTT or CellTiter-Glo assay.

Signaling Pathway

FGFR activation triggers downstream signaling cascades, including the MAPK and AKT pathways, which are critical for cell survival and proliferation.[1] Inhibition of FGFR by this compound analogues blocks these downstream signals, leading to reduced tumor growth.[1]

Caption: FGFR signaling pathway and its inhibition.

Dual Inhibition of Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1)

Certain 3-phenyl substituted pyridine derivatives have been designed as dual inhibitors of Xanthine Oxidoreductase (XOR) and Uric Acid Transporter 1 (URAT1).[2] Both XOR and URAT1 are key players in the regulation of uric acid levels. Elevated uric acid can lead to conditions like gout.[2]

Quantitative Data for XOR/URAT1 Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| I7 | XOR | 0.037 ± 0.001 | [2] |

| I7 | URAT1 | 546.70 ± 32.60 | [2] |

| II15 | XOR | 0.006 ± 0.000 | [2] |

| II15 | URAT1 | 12.90 ± 2.30 | [2] |

| Febuxostat | XOR | 0.008 ± 0.000 | [2] |

| Benzbromarone | URAT1 | 27.04 ± 2.55 | [2] |

Experimental Protocols

XOR Inhibition Assay: The inhibitory activity against XOR is determined by measuring the enzyme's ability to convert xanthine to uric acid. The reaction is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

URAT1 Inhibition Assay: URAT1 inhibitory activity is assessed using a cell-based assay. Cells overexpressing the URAT1 transporter are incubated with a radiolabeled uric acid substrate in the presence of the test compounds. The amount of uric acid transported into the cells is then quantified to determine the inhibitory effect.

Logical Relationship

Dual inhibition of XOR and URAT1 provides a synergistic approach to lowering uric acid levels by both reducing its production and increasing its excretion.

Caption: Dual inhibition of XOR and URAT1.

Adenosine A1 Receptor (A1AR) Ligands

Amino-3,5-dicyanopyridine and thieno[2,3-b]pyridine derivatives, which are structurally related to this compound, have been explored as ligands for adenosine receptors, particularly the A1 subtype.[3][4] Adenosine receptors are G-protein coupled receptors involved in various physiological processes, and A1AR agonists are being investigated for conditions like epilepsy.[3]

Quantitative Data for A1AR Ligands

| Compound | Target | Ki (nM) | Reference |

| 6c | rA1 AR | 0.076 | [3] |

| 7c | rA1 AR | 61.9 | [3] |

Experimental Protocols

Radioligand Binding Assay: The binding affinity of the compounds to adenosine receptors is determined using a competitive radioligand binding assay. Membranes from cells expressing the receptor of interest are incubated with a radiolabeled ligand (e.g., [3H]DPCPX for A1AR) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate the Ki value.

Signaling Pathway

Activation of the A1 adenosine receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can have various downstream effects, including the modulation of ion channel activity.

Caption: A1AR signaling pathway.

Other Potential Targets

The versatile scaffold of this compound and its analogues has been explored for activity against other therapeutic targets as well:

-

Mitogen- and stress-activated protein kinase 1 (MSK1): Arylpyridin-2-yl guanidine derivatives have been investigated as novel MSK1 inhibitors for potential application in asthma.[5]

-

Renin: Conformationally restricted phenylalanine isosteres based on a 3-amino-4-phenyl-2-piperidone core have been synthesized as renin inhibitors for hypertension.[6]

-

Epidermal Growth Factor Receptor (EGFR): Novel pyrimidine and 3-cyanopyridine based compounds have been designed and evaluated as monocyclic EGFR tyrosine kinase inhibitors for cancer therapy.[7]

Conclusion

The this compound scaffold and its analogues represent a promising class of compounds with the potential to modulate a wide range of therapeutic targets. The data presented in this guide highlights their activity against key proteins involved in cancer, metabolic disorders, and neurological conditions. Further research and development in this area are warranted to explore the full therapeutic potential of these versatile molecules.

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 3-Amino-2-phenylpyridine as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in medicinal chemistry. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are of paramount importance in this pursuit. Among these, the 3-amino-2-phenylpyridine core has emerged as a versatile and valuable building block for the design and synthesis of a diverse array of bioactive molecules. Its unique structural features, including the presence of a reactive amino group and the conformational flexibility imparted by the phenyl ring, allow for extensive chemical modifications to fine-tune pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, key applications, and biological evaluation of this compound derivatives, with a focus on their role in the development of kinase inhibitors and other therapeutic agents.

Synthesis of the this compound Core

The primary and most widely employed method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically involves the coupling of a 3-amino-2-halopyridine with phenylboronic acid. The most common starting material is 2-chloro-3-aminopyridine due to its commercial availability and reactivity.

A general synthetic workflow for the preparation of this compound is depicted below:

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol provides a detailed methodology for the synthesis of this compound.[1]

Materials:

-

2-Chloro-3-aminopyridine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water

-

2.5 M Hydrochloric acid (HCl)

-

50% Sodium hydroxide (NaOH) solution

-

Methyl tert-butyl ether (MTBE)

-

Diisopropyl ether

Procedure:

-

To a solution of toluene (1000 mL) in a suitable reaction vessel, add palladium acetate (224.5 mg, 1.00 mmol) and triphenylphosphine (1.05 g, 4.00 mmol). Stir the mixture for 15 minutes at room temperature.

-

Add phenylboronic acid (114 g, 935 mmol), 2-chloro-3-aminopyridine (100 g, 778 mmol), and additional toluene (500 mL) to the reaction mixture.

-

Prepare a solution of sodium carbonate (200 g, 1.89 mol) in water (1500 mL) and add it to the reaction mixture.

-

Heat the mixture to reflux and maintain for 18 hours.

-

After cooling to room temperature, separate the organic and aqueous layers.

-

Wash the organic layer with water (500 mL).

-

Acidify the organic layer by adding 2.5 M aqueous hydrochloric acid (630 mL).

-

Separate the aqueous layer and wash it with toluene (300 mL).

-

Adjust the pH of the aqueous layer to 12-13 using a 50% aqueous sodium hydroxide solution.

-

Extract the product with methyl tert-butyl ether (500 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

The crude product is then purified by crystallization from diisopropyl ether to yield 2-phenyl-3-aminopyridine.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully employed in the development of a wide range of therapeutic agents, most notably as kinase inhibitors for the treatment of cancer and other diseases. The amino group at the 3-position serves as a key handle for further functionalization, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

AKT Inhibitors: The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in many cancers. The this compound scaffold has been utilized to develop allosteric inhibitors of AKT kinases.

A notable example is ARQ 092, which incorporates a modified this compound core within a more complex imidazo[4,5-b]pyridine structure. This compound has demonstrated potent and selective inhibition of all three AKT isoforms.

ALK2 Inhibitors: Activin receptor-like kinase 2 (ALK2) is a BMP type I receptor kinase. Activating mutations in the ALK2 gene are the cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. The this compound scaffold has been explored for the development of ALK2 inhibitors.

Structure-activity relationship (SAR) studies on a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors have provided valuable insights for optimizing potency and selectivity.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against various kinase targets.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridin-2-yl Derivatives against AKT Kinases

| Compound | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) |

| ARQ 092 | 5 | 15 | 16 |

Data extracted from a study on allosteric AKT inhibitors.

Table 2: Inhibitory Activity of 3,5-Diaryl-2-aminopyridine Derivatives against ALK2

| Compound | ALK2 IC₅₀ (nM) | ALK5 IC₅₀ (nM) |

| K02288 | 1.3 | >10,000 |

| Compound 10 (LDN-214117) | 3.6 | >10,000 |

| Compound 14 | 6 | 420 |

| Compound 15 | 4 | 280 |

Data from a structure-activity relationship study of ALK2 inhibitors.[2]

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are representative protocols for key in vitro assays.

Kinase Inhibition Assay (General Protocol using ADP-Glo™):

This protocol is a general guideline for determining the in vitro potency of a compound against a specific kinase.

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate kinase buffer.

-

In a 384-well plate, add the test compound, the kinase, and the substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the inhibitor.

Cell Viability (MTT) Assay:

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

The this compound scaffold has firmly established itself as a valuable building block in medicinal chemistry. Its synthetic accessibility via robust methods like the Suzuki-Miyaura coupling, combined with its amenability to diverse chemical modifications, has enabled the development of a wide range of bioactive molecules. The successful application of this scaffold in the design of potent and selective kinase inhibitors, particularly for challenging targets like AKT and ALK2, highlights its significant potential in oncology and rare diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of the this compound core in the discovery of novel therapeutics. The versatility of this scaffold suggests that its application will continue to expand into other therapeutic areas, further solidifying its importance in the landscape of modern drug discovery.

References

CAS number and molecular structure of 3-Amino-2-phenylpyridine

An In-depth Technical Guide to 3-Amino-2-phenylpyridine

Compound Identification and Structure

CAS Number: 101601-80-3[1][2][3][4][5]

Molecular Formula: C₁₁H₁₀N₂[1][2][3][5][6]

Molecular Structure: this compound is an organic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and an amino group at the 3-position. This structure makes it a valuable intermediate in various fields, including pharmaceutical development and organic synthesis.[3] The amino group enhances its reactivity, allowing it to be a key building block for more complex bioactive molecules.[3]

Synonyms: 2-Phenyl-pyridin-3-ylamine, 2-Phenyl-3-pyridinamine[3][7]

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing key data for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Weight | 170.21 - 170.22 g/mol | [1][2][3][5] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 62-64 °C | [4][6] |

| Boiling Point | 119-121 °C (at 0.35 Torr) | [4][6] |

| Density (Predicted) | 1.133 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 5.37 ± 0.10 | [4] |

| Purity | ≥ 97-99% (by HPLC or GC) | [1][3] |

| Storage Conditions | 0 - 8 °C, protect from light | [3][4] |

Applications in Research and Development

This compound is a versatile compound with significant applications in several areas of chemical research:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel pharmaceuticals.[3] Researchers have utilized this compound in developing molecules with potential anti-inflammatory and anti-cancer properties.[3]

-

Organic Synthesis: Its ability to participate in a variety of chemical reactions, such as coupling and substitution, makes it a versatile building block for creating more complex molecules.[3]

-

Materials Science: The compound is also explored in the development of advanced materials, including functionalized polymers, that may possess specific electronic or optical properties.[3]

Experimental Protocols: Proposed Synthesis

While a specific protocol for this compound was not detailed in the provided search results, a plausible and highly relevant synthetic route can be adapted from established methodologies for similar heterocyclic amines, such as the Buchwald-Hartwig amination. The following is a proposed experimental protocol based on the synthesis of a structurally related aminopyridazine.[8]

Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: To synthesize this compound from 3-Chloro-2-phenylpyridine.

Materials and Reagents:

-

3-Chloro-2-phenylpyridine (starting material)

-

Benzophenone imine (ammonia surrogate)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst)

-

Xantphos (ligand)

-

Sodium tert-butoxide (NaOtBu) (base)

-

Toluene (anhydrous solvent)

-

1 M Hydrochloric acid (HCl)

-